An In-depth Technical Guide to 4-Amino-2,6-difluorobenzonitrile (CAS 207297-92-5)
An In-depth Technical Guide to 4-Amino-2,6-difluorobenzonitrile (CAS 207297-92-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 4-Amino-2,6-difluorobenzonitrile, a fluorinated aromatic building block with significant potential in medicinal chemistry and materials science.
Physicochemical Properties
While experimental data for 4-Amino-2,6-difluorobenzonitrile is limited in publicly available literature, a combination of supplier information and predictive modeling allows for the compilation of its key physicochemical properties. It is important to note that some of the following data are predicted and should be confirmed by experimental analysis.
| Property | Value | Source |
| CAS Number | 207297-92-5 | Multiple Suppliers |
| Molecular Formula | C₇H₄F₂N₂ | [1][2] |
| Molecular Weight | 154.12 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Boiling Point | 280.7 °C at 760 mmHg (Predicted) | ChemNet |
| Density | 1.36 g/cm³ (Predicted) | ChemNet |
| pKa | 0.31 ± 0.10 (Predicted) | KeyingChem |
| Flash Point | 123.6 °C (Predicted) | ChemNet |
| InChI Key | XVAWRQGGPSIPGP-UHFFFAOYSA-N | [1] |
| SMILES | Nc1cc(F)c(C#N)c(F)c1 | Multiple Suppliers |
| Purity | Typically ≥96% | [3] |
| Storage | Store in a dark place under an inert atmosphere at room temperature. | [2] |
Spectroscopic Data
Reactivity and Synthesis
Fluorinated benzonitriles are versatile intermediates in organic synthesis. The presence of the amino group and the fluorine atoms in 4-Amino-2,6-difluorobenzonitrile makes it a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. The electron-withdrawing nature of the fluorine atoms and the nitrile group can influence the reactivity of the aromatic ring, while the amino group provides a key nucleophilic center for further chemical transformations.
Illustrative Experimental Protocol: Synthesis of a Related Isomer
While a specific experimental protocol for the synthesis of 4-Amino-2,6-difluorobenzonitrile was not found, the following procedure for the synthesis of the related isomer, 4-amino-3,5-difluorobenzonitrile , provides a relevant example of a synthetic route for this class of compounds.[4][5]
Reaction:
4-bromo-2,6-difluoroaniline + CuCN → 4-amino-3,5-difluorobenzonitrile
Materials:
-
4-bromo-2,6-difluoroaniline (1 equivalent)
-
Copper(I) cyanide (CuCN) (3 equivalents)
-
Dimethylformamide (DMF)
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18% Ammonium hydroxide (NH₄OH) solution
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Ethyl acetate (EtOAc)
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Brine
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Sodium sulfate (Na₂SO₄)
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Dichloromethane (CH₂Cl₂)
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n-hexane
Procedure:
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Suspend 4-bromo-2,6-difluoroaniline and copper(I) cyanide in dimethylformamide.
-
Reflux the mixture for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Add 18% ammonium hydroxide solution and filter the resulting solution.
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Extract the filtrate with ethyl acetate.
-
Wash the combined organic phases with 18% ammonium hydroxide, de-ionized water, and brine.
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Dry the organic phase over sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
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Purify the residue by passing it through a silica gel plug with a 2:1 mixture of dichloromethane/n-hexane to yield the final product.[5]
Applications in Drug Discovery and Medicinal Chemistry
Fluorinated aromatic compounds are of significant interest in drug discovery. The incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[6][7] 4-Amino-2,6-difluorobenzonitrile, with its reactive amino and nitrile functionalities, serves as a valuable scaffold for the synthesis of novel therapeutic agents. The aminobenzonitrile core is a key structural motif in various biologically active molecules, including kinase inhibitors used in cancer therapy.[6]
Safety and Handling
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Wash hands thoroughly after handling.
Visualizations
Illustrative Synthesis Workflow
References
- 1. 4-Amino-2,6-difluorobenzonitrile | 207297-92-5 [sigmaaldrich.com]
- 2. 207297-92-5|4-Amino-2,6-difluorobenzonitrile|BLD Pharm [bldpharm.com]
- 3. 207297-92-5 Cas No. | 4-Amino-2,6-difluorobenzonitrile | Apollo [store.apolloscientific.co.uk]
- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. nbinno.com [nbinno.com]
- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
